molecular formula C22H21ClN2O4 B3908624 Butyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate

Butyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate

Cat. No.: B3908624
M. Wt: 412.9 g/mol
InChI Key: NPSJUDJEIZOATF-UHFFFAOYSA-N
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Description

Butyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate is a complex organic compound with the molecular formula C22H21ClN2O4 and a molecular weight of 412.8661 . This compound is known for its unique structural features, which include a butyl ester group, a chlorophenyl group, and an isoxazole ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the chlorophenyl and butyl ester groups. One common method involves the reaction of 2-chlorobenzoyl chloride with 5-methylisoxazole-4-carboxylic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with butyl alcohol under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Butyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate: This compound is unique due to its specific structural features and chemical properties.

    Other Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents may exhibit different chemical and biological properties.

    Chlorophenyl Compounds: Compounds with chlorophenyl groups may share some reactivity but differ in their overall activity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

butyl 3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-3-4-12-28-22(27)15-8-7-9-16(13-15)24-21(26)19-14(2)29-25-20(19)17-10-5-6-11-18(17)23/h5-11,13H,3-4,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSJUDJEIZOATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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